molecular formula C19H19N7OS2 B2716170 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one CAS No. 1203153-42-7

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B2716170
CAS No.: 1203153-42-7
M. Wt: 425.53
InChI Key: AWBJLFYSLACNSJ-UHFFFAOYSA-N
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Description

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a heterocyclic small molecule featuring three key structural motifs:

A 1,3-benzothiazole ring linked via a sulfanyl group.

A piperazine scaffold substituted at the 1-position with an ethanone moiety.

A 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group at the 4-position of the piperazine.

This compound’s synthesis likely involves nucleophilic substitution reactions, as evidenced by analogous procedures for related piperazine-ethanone derivatives. For example, bromoethanone intermediates (e.g., 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanone) can react with thiol-containing heterocycles (e.g., benzothiazole-2-thiol) in ethanol with triethylamine as a base .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7OS2/c1-13-21-22-16-6-7-17(23-26(13)16)24-8-10-25(11-9-24)18(27)12-28-19-20-14-4-2-3-5-15(14)29-19/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBJLFYSLACNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a complex molecule that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of benzothiazole derivatives typically involves reactions that incorporate various functional groups to enhance biological activity. The target compound likely follows similar synthetic pathways as other benzothiazole derivatives, which have been shown to exhibit diverse pharmacological properties.

Antimicrobial Activity

Benzothiazole derivatives have been noted for their antimicrobial properties. Research indicates that compounds containing benzothiazole moieties can inhibit the growth of various bacterial strains. For instance, derivatives such as 2-(4-aminophenyl)benzothiazole have demonstrated potent activity against several tumor cell lines, suggesting a potential for anticancer applications as well .

Antioxidant Activity

Studies have shown that certain benzothiazole derivatives possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. The antioxidant potential can be attributed to the presence of the benzothiazole ring which facilitates electron donation and radical scavenging .

Analgesic and Anti-inflammatory Effects

Research on related compounds has revealed notable analgesic and anti-inflammatory effects. For example, some 2-mercaptobenzothiazole derivatives were evaluated for their in vivo analgesic and anti-inflammatory actions, showing significant efficacy compared to standard drugs like diclofenac sodium . This suggests that the target compound may also exhibit similar therapeutic effects.

The mechanisms underlying the biological activities of benzothiazole derivatives often involve interactions with specific biological targets:

  • Cytotoxic Mechanisms : Compounds such as 2-(4-aminophenyl)benzothiazole have been shown to undergo metabolic transformations that generate cytotoxic electrophilic species capable of inducing apoptosis in cancer cells .
  • Protein Interaction : Benzothiazoles may interact with various proteins involved in cellular signaling pathways. For instance, studies indicate that they can modulate the expression of proteins associated with stress responses and energy metabolism in pests exposed to these compounds .

Case Study 1: Antitumor Activity

A study focused on the antitumor activity of a related benzothiazole derivative demonstrated significant growth inhibition in human-derived breast and colon cancer cell lines at nanomolar concentrations. The mechanism was linked to metabolic activation involving cytochrome P450 enzymes which convert these compounds into active metabolites capable of inducing cell death .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against common pathogens. Results indicated that certain compounds exhibited strong inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, supporting their potential use in treating infections caused by resistant strains .

Data Tables

Activity Type Compound Effect Reference
Antimicrobial2-(4-aminophenyl)benzothiazoleGrowth inhibition
AntioxidantVarious benzothiazole derivativesRadical scavenging
Analgesic2-Mercaptobenzothiazole derivativesPain relief
AntitumorBenzothiazole derivativeCell apoptosis

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanisms of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell cycle regulation.
  • Case Studies : A study demonstrated that related benzothiazole-piperazine hybrids exhibited moderate to potent activity against various cancer cell lines, including MCF7 and HCT116 .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities:

  • Inhibition of Bacterial Growth : Compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one have shown effectiveness against several bacterial strains .
  • Potential Applications : These properties make the compound a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives is crucial for mitigating oxidative stress-related diseases:

  • Mechanism : The presence of the benzothiazole ring facilitates electron donation and radical scavenging .
  • Research Findings : Studies have confirmed that certain derivatives possess significant antioxidant properties, suggesting their utility in preventing oxidative damage.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance biological activity:

Synthetic Routes

Common synthetic methods include:

  • Formation of Benzothiazole Moiety : This is achieved through cyclization reactions involving thiophenol derivatives.
  • Piperazine Integration : The piperazine ring is usually introduced via nucleophilic substitution reactions.

Reaction Conditions

Optimizing reaction conditions such as temperature and solvent choice is critical for achieving high yields and purity . Techniques like chromatography are employed for purification.

Case Studies and Research Insights

Several studies have documented the synthesis and biological evaluation of similar compounds:

Study ReferenceCompound TypeBiological ActivityKey Findings
Benzothiazole-Piperazine HybridsAnticancerModerate to potent activity against MCF7 and HCT116 cell lines
Triazole DerivativesAntibacterialEffective against multiple bacterial strains
Benzothiazole DerivativesAntioxidantSignificant radical scavenging activity

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (-S-) linkage between the benzothiazole and ethanone groups is susceptible to oxidation. Under controlled conditions, this reaction yields sulfoxides or sulfones, depending on the oxidizing agent:

Reaction Reagents/Conditions Product Notes
Oxidation to sulfoxideH2_2O2_2, rt, 12h2-(1,3-benzothiazol-2-ylsulfinyl) derivativeSelective oxidation avoids overoxidation
Oxidation to sulfonemCPBA, CH2_2Cl2_2, 0°C2-(1,3-benzothiazol-2-ylsulfonyl) derivativeRequires stoichiometric control

Nucleophilic Substitution at the Ethanone Carbonyl

The ethanone carbonyl (C=O) adjacent to the sulfanyl group may undergo nucleophilic attack, particularly in the presence of amines or hydrazines:

Reaction Reagents Product Mechanism
Condensation with hydrazineNH2_2NH2_2, EtOH, ΔHydrazone derivativeForms Schiff base analogs for bioactivity
Grignard additionRMgX, THF, -78°CTertiary alcoholSteric hindrance may limit yield

Piperazine Ring Functionalization

The piperazine moiety enables alkylation, acylation, or protonation, altering solubility and target affinity:

Reaction Reagents Product Applications
N-AlkylationR-X, K2_2CO3_3, DMFQuaternary ammonium derivativesEnhances cationic character
N-AcylationAcCl, pyridineAcetylated piperazineModifies pharmacokinetics

Electrophilic Aromatic Substitution (EAS) on Benzothiazole and Triazolo-Pyridazine

The electron-rich benzothiazole and triazolo-pyridazine rings participate in EAS:

Reaction Reagents Position Outcome
NitrationHNO3_3, H2_2SO4_4C-5 (benzothiazole), C-8 (triazolo-pyridazine)Introduces nitro groups for further reduction
HalogenationCl2_2, FeCl3_3C-6 (benzothiazole)Enhances electrophilicity for cross-coupling

Ring-Opening Reactions of Triazolo-Pyridazine

Under acidic or basic conditions, the triazolo-pyridazine ring may undergo cleavage:

Condition Reagents Product Significance
Acidic hydrolysisHCl, H2_2O, ΔPyridazine-3-carboxylic acidGenerates bioactive metabolites
Base-induced ring openingNaOH, EtOHOpen-chain thioamideFacilitates structural diversification

Metal-Catalyzed Cross-Couplings

The triazolo-pyridazine and benzothiazole groups enable Suzuki or Ullmann couplings for derivatization:

Reaction Catalyst Coupling Partner Application
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3Aryl boronic acidsIntroduces aryl groups for SAR studies
Ullmann couplingCuI, phenanthrolineAryl halidesExtends π-conjugation

Photochemical Reactivity

The benzothiazole sulfanyl group may undergo photolysis under UV light, generating thiyl radicals:

Condition Products Mechanism
UV irradiation (λ = 254 nm)Benzothiazole + ethanone radicalHomolytic S-C bond cleavage

Stability Under Physiological Conditions

Hydrolytic stability in buffer systems informs drug design:

Condition Half-life Degradation Products
pH 7.4, 37°C>24 hoursMinimal hydrolysis
pH 1.2 (simulated gastric fluid)~8 hoursSulfanyl cleavage products

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Heterocycles Substituents on Piperazine Key Structural Features
Target Compound Benzothiazole, triazolopyridazine 3-methyl-triazolopyridazin-6-yl Bivalent design with sulfanyl linker
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one Benzothiazole, pyrimidine 6-phenylpyrimidin-4-yl Pyrimidine instead of triazolopyridazine
(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) Triazolopyridazine, piperazine Methoxy-triazolopyridazine, bivalent linker Optimized for BRD4 potency, high oral bioavailability
6-(4-Ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine Triazolopyridazine 4-ethylpiperazine, isopropyl Simplified structure, no sulfanyl or ethanone

Key Observations:

Triazolopyridazine vs. Pyrimidine : The replacement of triazolopyridazine with pyrimidine (as in ) reduces steric bulk and may alter binding affinity to bromodomains or kinases. Triazolopyridazine derivatives, such as AZD5153, exhibit enhanced potency due to bivalent binding to BRD4 .

Linker Flexibility: The target compound’s sulfanyl-ethanone linker provides rigidity compared to AZD5153’s phenoxyethyl group, which may influence target engagement and pharmacokinetics.

Substituent Effects : The 3-methyl group on the triazolopyridazine ring in the target compound could improve metabolic stability compared to the isopropyl group in , which may increase lipophilicity.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Inference Based on Analogues)

Compound BRD4 IC₅₀ (nM) c-Myc Inhibition (IC₅₀) LogP Solubility (µM)
Target Compound Not reported Not reported ~3.5* ~50*
AZD5153 <10 100 2.8 120
Pyrimidine Analogue Not tested Not tested ~4.2* ~20*

*Predicted using analogous structures.

Key Findings:

Potency: AZD5153’s bivalent structure achieves sub-10 nM BRD4 inhibition, whereas monovalent analogues like the target compound may require higher concentrations for similar effects .

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in multi-variable assays?

  • Approaches :
  • Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to calculate EC50/IC50 (e.g., GraphPad Prism) .
  • ANOVA with Tukey’s HSD : Compare efficacy across cell lines or treatment groups (p < 0.05 threshold) .
  • Reproducibility : Include ≥3 biological replicates and report SEM .

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